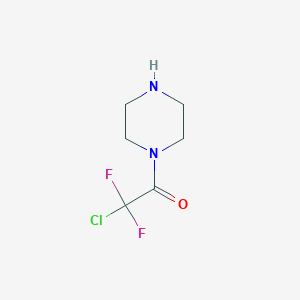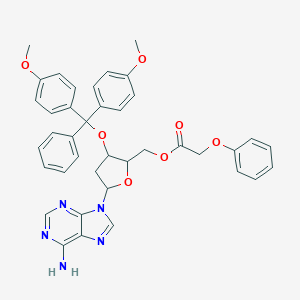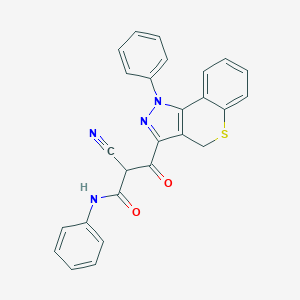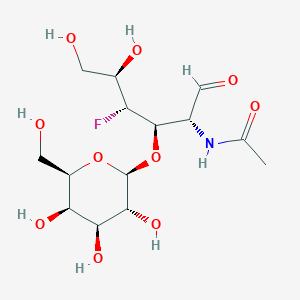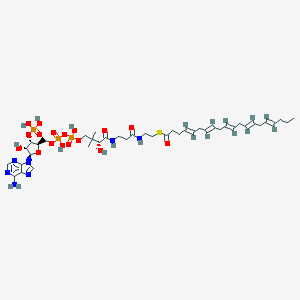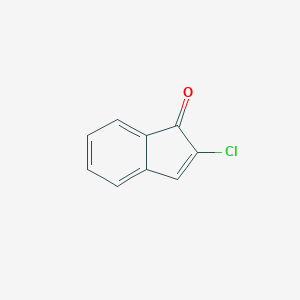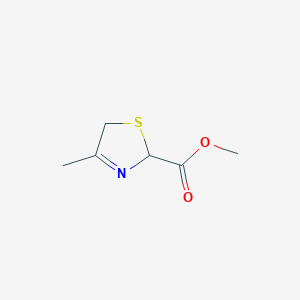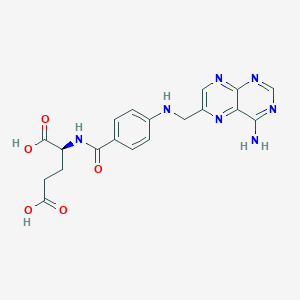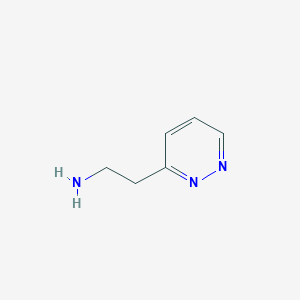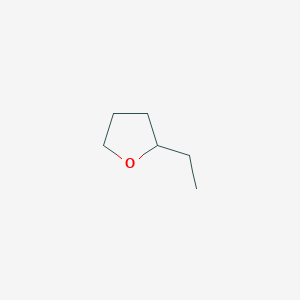
Furan, 2-ethyltetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 2-ethyltetrahydro-, also known as 2-Ethyltetrahydrofuran (2-ETHF), is a cyclic ether that is commonly used as a solvent in organic chemistry. It is a clear, colorless liquid with a fruity odor and is highly flammable. 2-ETHF is a versatile solvent that is used in a variety of chemical reactions, including Grignard reactions, reduction reactions, and polymerization reactions.
Wirkmechanismus
The mechanism of action of 2-ETHF is not well understood, but it is believed to act as a Lewis base, which can coordinate with Lewis acids such as metal ions. This coordination can activate the Lewis acid and facilitate chemical reactions. In addition, 2-ETHF can act as a hydrogen bond acceptor, which can enhance the reactivity of certain functional groups.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-ETHF. However, it has been shown to have low toxicity and is not expected to have significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-ETHF as a solvent is its low boiling point, which makes it easy to remove from reaction mixtures. It is also relatively inexpensive and readily available. However, 2-ETHF has limited solubility for certain compounds, and it can react with some functional groups, such as aldehydes and ketones.
Zukünftige Richtungen
There are several future directions for the use of 2-ETHF in scientific research. One area of interest is the synthesis of new MOFs using 2-ETHF as a reaction medium. In addition, 2-ETHF could be used as a solvent for the extraction of natural products from plant sources, which could have potential applications in the development of new drugs and agrochemicals. Further research is needed to fully understand the mechanism of action of 2-ETHF and to explore its potential applications in various chemical reactions.
Synthesemethoden
2-ETHF can be synthesized through the catalytic hydrogenation of furfural, which is a byproduct of the processing of agricultural waste such as corn cobs and rice husks. The hydrogenation process involves the use of a catalyst such as palladium on carbon and hydrogen gas. The reaction is carried out at high pressure and temperature, and the resulting product is purified through distillation.
Wissenschaftliche Forschungsanwendungen
2-ETHF has several applications in scientific research, including as a solvent for the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used as a solvent for the extraction of natural products from plants and other sources. In addition, 2-ETHF is used as a reaction medium for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis.
Eigenschaften
CAS-Nummer |
123931-62-4 |
|---|---|
Produktname |
Furan, 2-ethyltetrahydro- |
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
2-ethyloxolane |
InChI |
InChI=1S/C6H12O/c1-2-6-4-3-5-7-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
IHMXVSZXHFTOFN-UHFFFAOYSA-N |
SMILES |
CCC1CCCO1 |
Kanonische SMILES |
CCC1CCCO1 |
Andere CAS-Nummern |
1003-30-1 |
Synonyme |
2-ethyloxolane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



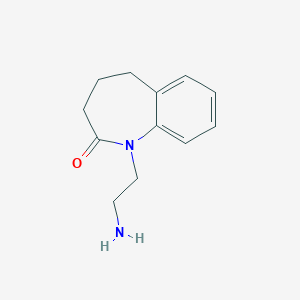
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)
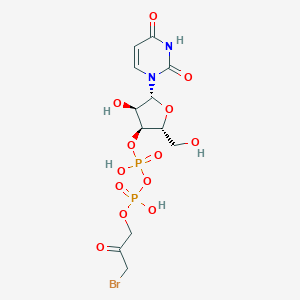
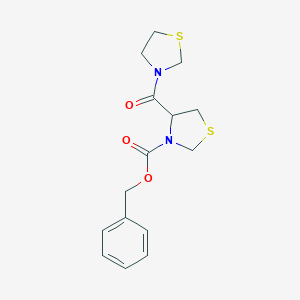
![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)
